molecular formula C6H2BrClINO2 B8262616 1-Bromo-3-chloro-2-iodo-5-nitrobenzene

1-Bromo-3-chloro-2-iodo-5-nitrobenzene

Cat. No.: B8262616
M. Wt: 362.35 g/mol
InChI Key: KSLIRIWALTVLJA-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-2-iodo-5-nitrobenzene is an aromatic compound with the molecular formula C6H2BrClINO2. It is a derivative of benzene, substituted with bromine, chlorine, iodine, and nitro groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-chloro-2-iodo-5-nitrobenzene typically involves multiple steps of electrophilic aromatic substitution reactions. The general synthetic route includes:

    Halogenation: Sequential introduction of halogens (bromine, chlorine, and iodine) to the benzene ring. .

Industrial Production Methods

Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure precise control over reaction conditions and maximize yield.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-chloro-2-iodo-5-nitrobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like bromine, chlorine, and iodine in the presence of Lewis acids.

    Nucleophilic Substitution: Strong bases like sodium hydroxide or potassium tert-butoxide.

    Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Major Products

    Substitution Products: Depending on the substituent introduced, various halogenated or nitro-substituted benzene derivatives.

    Reduction Products: Amino derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Bromo-3-chloro-2-iodo-5-nitrobenzene in chemical reactions involves the interaction of its substituents with various reagents:

Comparison with Similar Compounds

Properties

IUPAC Name

1-bromo-3-chloro-2-iodo-5-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClINO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLIRIWALTVLJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)I)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClINO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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